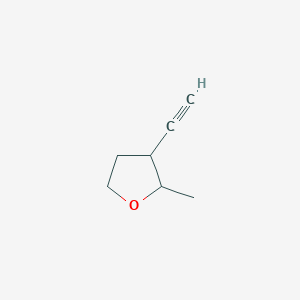
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is notable for its unique structure, which combines an amino group, a triazole ring, and a propanol moiety
準備方法
The synthesis of 1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with epichlorohydrin, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
科学的研究の応用
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development
Medicine: Due to its unique structure, the compound is investigated for its potential therapeutic effects, including its ability to interact with biological targets.
Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The amino group may also participate in binding interactions, enhancing the compound’s overall biological activity. The specific pathways involved depend on the target and the context of its application.
類似化合物との比較
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agrochemicals.
Fluconazole: A triazole antifungal agent used in medicine.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H18N4O |
|---|---|
分子量 |
198.27 g/mol |
IUPAC名 |
1-amino-1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N4O/c1-4-5-7-11-9(13(3)12-7)8(10)6(2)14/h6,8,14H,4-5,10H2,1-3H3 |
InChIキー |
XAPNWXPEDCLURC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)C(C(C)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


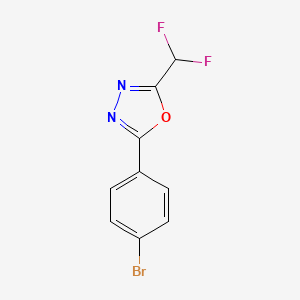
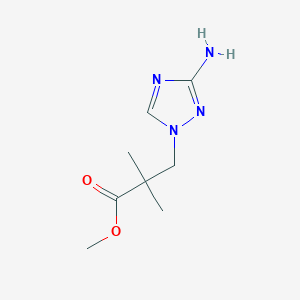
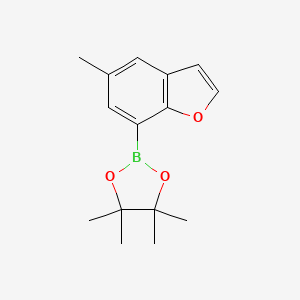
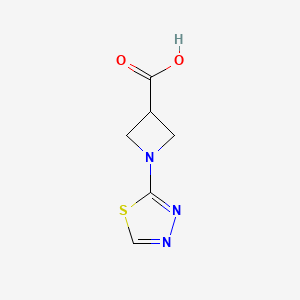
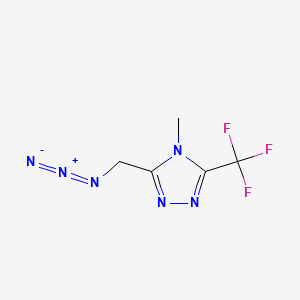
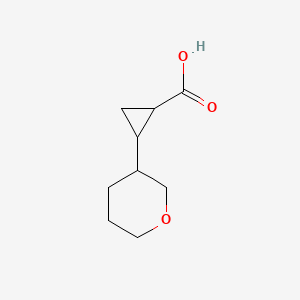
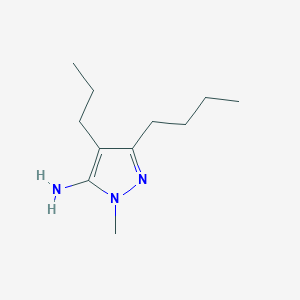




![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)

